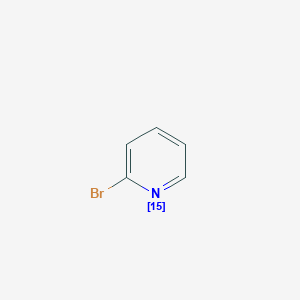

2-Bromopyridine-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo(115N)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopyridine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-¹⁵N is a stable isotope-labeled version of the versatile synthetic building block, 2-bromopyridine (B144113). The incorporation of the nitrogen-15 (B135050) (¹⁵N) isotope provides a powerful tool for researchers in various fields, particularly in drug development, mechanistic studies, and advanced analytical chemistry. The ¹⁵N nucleus possesses a nuclear spin of ½, which offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy, leading to sharper signals and enabling more detailed structural and dynamic studies compared to the abundant but quadrupolar ¹⁴N nucleus.[1] This guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, including its chemical properties, a detailed synthesis protocol, potential applications, and relevant data presented in a clear, structured format.

Core Chemical Properties

2-Bromopyridine-¹⁵N shares the same chemical reactivity as its unlabeled counterpart but is distinguished by its isotopic composition. This key difference allows it to be used as an internal standard or a tracer in various experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₅H₄Br¹⁵N | [2] |

| Molecular Weight | 158.99 g/mol | [2] |

| CAS Number | 54267-53-7 | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from 2-bromopyridine |

| Boiling Point | 194-196 °C (for unlabeled) | Inferred from 2-bromopyridine |

| Isotopic Enrichment | Typically >95% | [3][4] |

Synthesis of 2-Bromopyridine-¹⁵N

The most effective method for the synthesis of 2-Bromopyridine-¹⁵N involves a ring-opening and ring-closing strategy via a Zincke imine intermediate.[3][5][6] This approach allows for the direct incorporation of the ¹⁵N isotope from a commercially available source, ¹⁵NH₄Cl, with high efficiency.

Experimental Protocol: Synthesis via Zincke Imine Intermediate

This protocol is adapted from the general procedure for ¹⁵N-labeling of pyridines.[3][5][7]

Materials:

-

2-Bromopyridine

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Dibenzylamine (B1670424) (Bn₂NH)

-

2,4,6-Collidine

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Sodium acetate (B1210297) (NaOAc)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous ethanol (B145695) (EtOH)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Activation and Ring Opening:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 equiv) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv) dropwise, followed by the slow addition of 2,4,6-collidine (1.0 equiv).

-

After stirring for 15 minutes, add dibenzylamine (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add hexanes to the reaction mixture to precipitate the Zincke imine intermediate.

-

Isolate the precipitate by filtration, wash with hexanes, and dry under vacuum.

-

-

Ring Closure with ¹⁵N Incorporation:

-

In a separate flask, dissolve the isolated Zincke imine intermediate in ethanol.

-

Add ¹⁵N-ammonium chloride (¹⁵NH₄Cl) (2.0 equiv) and sodium acetate (NaOAc) (2.0 equiv).

-

Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the ¹⁵N-labeled product by GC-MS or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

-

Work-up and Purification:

-

Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromopyridine-¹⁵N.

-

Expected Results:

-

Yield: While specific yields for 2-bromopyridine-¹⁵N are not explicitly reported, similar reactions on other substituted pyridines suggest that good to excellent yields can be expected.

-

Isotopic Enrichment: The isotopic enrichment of the final product is typically greater than 95%, with many examples showing >99% incorporation of the ¹⁵N isotope.[3]

Applications in Research and Drug Development

The primary utility of 2-Bromopyridine-¹⁵N lies in its application as a tracer and an internal standard in studies where tracking the fate of a pyridine-containing molecule is crucial.

NMR Spectroscopic Analysis

The ¹⁵N label in 2-Bromopyridine-¹⁵N allows for the use of ¹⁵N NMR spectroscopy, which provides detailed information about the electronic environment of the nitrogen atom.[1] This is particularly useful for:

-

Reaction Mechanism Elucidation: By monitoring the changes in the ¹⁵N chemical shift, researchers can gain insights into reaction intermediates and transition states involving the pyridine (B92270) nitrogen.

-

Binding Studies: In drug development, ¹⁵N-labeled ligands can be used to study their binding to target proteins. Changes in the ¹⁵N NMR spectrum upon binding can reveal the binding site and conformational changes.[8]

-

Structural Characterization: ¹⁵N NMR data can aid in the unambiguous structural assignment of complex molecules containing a pyridine moiety.

Isotope Dilution Mass Spectrometry

2-Bromopyridine-¹⁵N serves as an excellent internal standard for quantitative analysis by mass spectrometry. By adding a known amount of the ¹⁵N-labeled compound to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. This is a common technique in pharmacokinetic and metabolic studies during drug development.[9]

Metabolic Fate and Tracer Studies

In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[9] If the drug contains a pyridine ring, synthesizing a ¹⁵N-labeled version allows researchers to trace its path through a biological system. By analyzing samples (e.g., blood, urine, tissues) using mass spectrometry, the parent drug and its metabolites can be identified and quantified.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 2-Bromopyridine-¹⁵N.

Application in Tracer Studies

Caption: Workflow for a typical tracer study.

Conclusion

2-Bromopyridine-¹⁵N is a valuable tool for researchers engaged in the synthesis and analysis of pyridine-containing compounds. Its primary advantage lies in the presence of the ¹⁵N isotope, which facilitates detailed mechanistic investigations, high-precision quantitative analysis, and in-depth metabolic studies. The robust synthetic methodology via a Zincke imine intermediate ensures high isotopic incorporation, making it an accessible and powerful reagent for advancing research in medicinal chemistry, drug metabolism, and beyond.

References

- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. The application of 15N-NMR spectroscopy in the problems of nucleoside and nucleotide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthical.com [synthical.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Collection - Synthesis of 15NâPyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 9. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of 2-Bromopyridine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Bromopyridine-¹⁵N, detailed experimental protocols for their determination, and insights into its primary applications in research and development.

Core Physical Properties

2-Bromopyridine-¹⁵N is a stable isotope-labeled version of 2-bromopyridine (B144113), where the nitrogen atom is the heavy isotope ¹⁵N. While specific experimental data for the ¹⁵N-labeled compound is not extensively published, its physical properties are expected to be nearly identical to its unlabeled counterpart, 2-bromopyridine. The primary difference lies in its molecular weight.

Table 1: Physical Properties of 2-Bromopyridine-¹⁵N (and 2-Bromopyridine)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Br¹⁵N | [1] |

| Molecular Weight | 158.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 192-194 °C (at 760 mmHg) | [3][4] |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | 1.657 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.572 | [3] |

| Solubility | Slightly miscible with water. Soluble in ethanol, ether, benzene, and pyridine (B92270). | [4][5] |

| pKa | 0.71 (for the conjugate acid) | [6] |

Experimental Protocols for Physical Property Determination

The following are detailed, standard laboratory procedures for determining the key physical properties of liquid organic compounds like 2-Bromopyridine-¹⁵N.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (0.5-1 mL) of 2-Bromopyridine-¹⁵N into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.[2]

-

Gently heat the side arm of the Thiele tube.[2] Convection currents will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7]

Density Determination

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure (using a graduated cylinder):

-

Measure the mass of a clean, dry 10 mL graduated cylinder on an analytical balance.[8]

-

Add a known volume (e.g., 5 mL) of 2-Bromopyridine-¹⁵N to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[9]

-

Measure the total mass of the graduated cylinder and the liquid.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[10]

-

For higher accuracy, perform the measurement at a controlled temperature (e.g., 25 °C) using a water bath.

Solubility Determination

Procedure:

-

Place a small, measured amount (e.g., 0.1 g or 0.1 mL) of 2-Bromopyridine-¹⁵N into a test tube.[11]

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) to the test tube.[12]

-

Vigorously shake the test tube for 1-2 minutes.[5]

-

Observe if the compound has completely dissolved. If not, add the solvent in small increments (e.g., 1 mL at a time) up to a total of 3 mL, shaking after each addition.[11]

-

Record the substance as "soluble," "sparingly soluble," or "insoluble" based on the observations. For quantitative solubility, more precise measurements of the amount of solute and solvent are required until saturation is reached.

Applications in Research and Drug Development

2-Bromopyridine-¹⁵N is a valuable tool in synthetic chemistry and analytical sciences, primarily utilized as a synthetic building block and an internal standard.

Synthesis of Pyridine Derivatives

2-Bromopyridine serves as a versatile precursor for the synthesis of more complex pyridine-containing molecules, which are common scaffolds in pharmaceuticals. The ¹⁵N label allows for the tracking of the pyridine nitrogen in subsequent reactions and biological assays. A common synthetic route is the Negishi cross-coupling reaction.

Workflow for the synthesis of a 2-substituted pyridine-¹⁵N via Negishi cross-coupling.

A general protocol for a Negishi cross-coupling reaction involves reacting 2-bromopyridine with an organozinc reagent in the presence of a palladium catalyst. The ¹⁵N label remains in the pyridine ring of the final product.

Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry (LC-MS) assays.[10] 2-Bromopyridine-¹⁵N can be used as an internal standard for the quantification of unlabeled 2-bromopyridine or its derivatives. The SIL internal standard is chemically identical to the analyte, so it co-elutes during chromatography and experiences the same ionization effects, allowing for accurate correction of analytical variability.

Workflow for quantitative analysis using 2-Bromopyridine-¹⁵N as an internal standard.

Experimental Protocol Outline for LC-MS Quantification:

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte (unlabeled 2-bromopyridine) and the internal standard (2-Bromopyridine-¹⁵N) in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.

-

Sample Preparation: Extract the analyte from the unknown samples (e.g., plasma, tissue homogenate) using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Internal Standard Addition: Add a known amount of the 2-Bromopyridine-¹⁵N internal standard solution to all samples, calibration standards, and quality controls.[10]

-

LC-MS Analysis: Inject the prepared samples into the LC-MS system. The analyte and the internal standard will be separated chromatographically and detected by the mass spectrometer.

-

Data Processing: Integrate the peak areas for both the analyte and the internal standard.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. mdpi.com [mdpi.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Bromopyridine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromopyridine-¹⁵N, a stable isotope-labeled compound crucial for advanced research and development. The document covers its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and drug discovery.

Core Properties and Specifications

2-Bromopyridine-¹⁵N is a specialized chemical reagent where the common ¹⁴N atom in the pyridine (B92270) ring is replaced by the stable, heavier isotope ¹⁵N. This isotopic enrichment makes it an invaluable tool for a variety of analytical and metabolic studies.

Quantitative Data Summary

The key chemical and physical properties of 2-Bromopyridine-¹⁵N are summarized below. It is important to note that while the molecular properties are specific to the ¹⁵N-labeled variant, the physical properties are based on its unlabeled analogue, 2-bromopyridine (B144113) (CAS No. 109-04-6), and are expected to be nearly identical.

| Property | Value | Reference |

| CAS Number | 54267-53-7 | [1] |

| Molecular Formula | C₅H₄Br¹⁵N | [1] |

| Molecular Weight | 158.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 192-194 °C | [4] |

| Density | 1.657 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.572 | |

| Solubility | Miscible with ethanol, ether, benzene. Slightly miscible with water. | [4] |

Synthesis and Isotopic Labeling

The incorporation of the ¹⁵N isotope into the 2-bromopyridine structure is a critical process. While synthesis can begin with an already labeled precursor, a more general and modern approach involves a ring-opening and closing mechanism that allows for late-stage isotopic incorporation.

General Synthesis of Unlabeled 2-Bromopyridine

The standard industrial synthesis of 2-bromopyridine starts with 2-aminopyridine (B139424).[5] The process involves a diazotization reaction in the presence of hydrobromic acid, followed by bromination.[6][7][8] This method can be adapted if ¹⁵N-labeled 2-aminopyridine is used as the starting material.

¹⁵N Isotopic Labeling via Zincke Imine Intermediates

A versatile method for ¹⁵N labeling of pyridines involves a ring-opening/ring-closing sequence.[9] This approach is advantageous as it uses a common and commercially available source of the isotope, ¹⁵NH₄Cl, and is applicable to a wide range of substituted pyridines.[9]

The workflow for this labeling process is outlined below.

Applications in Research and Drug Development

The primary value of 2-Bromopyridine-¹⁵N lies in its utility as an analytical tracer and a building block for synthesizing more complex labeled molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen-15 (B135050) labeling is a transformative technique in NMR spectroscopy.[10] The ¹⁵N nucleus has a nuclear spin of 1/2, which is ideal for NMR studies, providing clearer signals and enabling advanced multi-dimensional experiments that are not feasible with the more abundant but quadrupolar ¹⁴N nucleus.[10] This allows researchers to gain detailed insights into molecular structure, dynamics, and intermolecular interactions.[11]

Drug Development and Metabolic Studies

In pharmaceutical development, stable isotope-labeled compounds are essential for studying pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[11] By incorporating 2-Bromopyridine-¹⁵N into a drug candidate, researchers can use techniques like mass spectrometry (MS) and NMR to accurately track the drug and its metabolites within a biological system.[10][11] This non-invasive tracing provides critical data on metabolic pathways, reaction rates, and drug efficacy.[10][12]

The general workflow for using a labeled building block like 2-Bromopyridine-¹⁵N in drug development is shown below.

Intermediate in Organic Synthesis

Beyond its role in labeling, 2-bromopyridine is a versatile intermediate. It readily participates in various cross-coupling reactions, such as Negishi and Suzuki couplings, to form C-C or C-N bonds.[13] Furthermore, it can be converted to 2-lithiopyridine, a potent nucleophile for introducing the pyridyl group into other molecules.[6][13] Using the ¹⁵N-labeled version allows for the precise introduction of an isotopic label into complex target molecules.

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-bromopyridine.

Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine (Unlabeled)

This protocol is for the unlabeled compound but can be adapted for a ¹⁵N-labeled precursor.

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ether

-

Solid Potassium hydroxide (KOH)

-

5-L three-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure: [8]

-

Preparation: Cool 790 mL (7 moles) of 48% HBr in a 5-L flask to 10-20°C using an ice-salt bath.

-

Addition of Amine: Add 150 g (1.59 moles) of 2-aminopyridine to the cooled HBr over approximately 10 minutes.

-

Bromination: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.

-

Diazotization: Prepare a solution of 275 g (4 moles) of NaNO₂ in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0°C or below. Stir for an additional 30 minutes.

-

Neutralization: Prepare a solution of 600 g (15 moles) of NaOH in 600 mL of water. Add this alkaline solution to the mixture at a rate that keeps the temperature below 20-25°C.

-

Extraction: Extract the reaction mixture with four 250-mL portions of ether.

-

Drying and Distillation: Dry the combined ether extracts over 100 g of solid KOH for 1 hour. Distill the dried extract to yield 2-bromopyridine (boiling point: 74–75°C at 13 mm Hg).[8]

Protocol: ¹⁵N-Labeling of Pyridines via Zincke Intermediates

This is a general protocol based on modern synthetic methods.[9]

Materials:

-

Substituted ¹⁴N-pyridine (e.g., 2-bromopyridine)

-

NTf-Anhydride (Tf₂O)

-

Dibenzylamine

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Sodium acetate (B1210297) (NaOAc)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Ring Activation: In a suitable reaction vessel under an inert atmosphere, dissolve the starting ¹⁴N-pyridine in a dry solvent. Cool the solution and add NTf-Anhydride to activate the pyridine ring.

-

Ring Opening: Add dibenzylamine to the activated pyridine solution. This will induce a nucleophilic attack and ring-opening to form the corresponding Zincke imine intermediate. The intermediate can often be isolated via precipitation.

-

Ring Closure and Isotope Incorporation: To the isolated Zincke imine, add 2 equivalents of ¹⁵NH₄Cl (the ¹⁵N source) and sodium acetate.

-

Workup and Purification: Stir the reaction until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the final ¹⁵N-labeled pyridine with high isotopic incorporation (>95%).[9]

Safety and Handling

2-Bromopyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Toxic if swallowed or in contact with skin.[2] Causes skin and eye irritation. May cause respiratory irritation. Flammable liquid and vapor.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. Use a suitable respirator if ventilation is inadequate.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[4]

Conclusion

2-Bromopyridine-¹⁵N is a powerful and versatile tool for the scientific community. Its role as a stable isotope-labeled building block enables precise investigations into molecular structure, metabolic pathways, and drug pharmacokinetics. The availability of robust synthetic methods for its preparation ensures its continued application in advancing chemical, biological, and pharmaceutical research.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 5. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

In-Depth Technical Guide to 2-Bromopyridine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, a stable isotope-labeled compound with significant applications in metabolic research, drug development, and structural biology. This document details its molecular properties, a potential synthetic route, and its application in tracing metabolic pathways.

Core Data: Molecular Weight

The precise molecular weight of 2-Bromopyridine-¹⁵N is crucial for mass spectrometry-based quantitative studies. As bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, the monoisotopic molecular weight of 2-Bromopyridine-¹⁵N will differ depending on the bromine isotope present. The molecular formula for 2-Bromopyridine-¹⁵N is C₅H₄Br¹⁵N[1]. The calculated monoisotopic molecular weights are presented in Table 1.

| Component Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825[2] |

| Bromine | ⁷⁹Br | 78.918337[3][4][5] |

| Bromine | ⁸¹Br | 80.916291[6][7][8] |

| Nitrogen | ¹⁵N | 15.000109[9][10] |

Table 1: Monoisotopic Masses of Constituent Isotopes

Based on these values, the monoisotopic molecular weights of the two isotopic forms of 2-Bromopyridine-¹⁵N are calculated and summarized in Table 2.

| Molecular Formula | Bromine Isotope | Calculated Monoisotopic Molecular Weight (Da) |

| C₅H₄⁷⁹Br¹⁵N | ⁷⁹Br | 157.953031 |

| C₅H₄⁸¹Br¹⁵N | ⁸¹Br | 159.951033 |

Table 2: Calculated Monoisotopic Molecular Weights of 2-Bromopyridine-¹⁵N

Experimental Protocols: Synthesis of 2-Bromopyridine-¹⁵N

A general and effective method for the synthesis of ¹⁵N-labeled pyridines involves the use of Zincke imine intermediates. This approach allows for the incorporation of the ¹⁵N isotope from a commercially available source like ¹⁵NH₄Cl with high efficiency. The following is a plausible experimental protocol for the synthesis of 2-Bromopyridine-¹⁵N, adapted from established methods for producing ¹⁵N-labeled pyridine (B92270) derivatives.

Protocol: Synthesis of 2-Bromo-[¹⁵N]pyridine via Zincke Imine Intermediate

This protocol is adapted from the synthesis of ¹⁵N-labeled 3-bromopyridine (B30812) and can be applied to the 2-bromo isomer.

Step 1: Ring Opening to form the Zincke Imine Intermediate

-

In a suitable reaction vessel, dissolve 2-bromopyridine (B144113) in an appropriate solvent.

-

Activate the pyridine ring using a suitable reagent, such as 2,4-dinitrochlorobenzene, to form the N-(2,4-dinitrophenyl)-2-bromopyridinium salt (Zincke salt).

-

React the Zincke salt with a secondary amine, such as dibenzylamine, to induce ring opening and form the corresponding Zincke imine intermediate.

-

Isolate the Zincke imine intermediate by precipitation and filtration.

Step 2: Ring Closure with ¹⁵N-Ammonium Chloride

-

Dissolve the isolated Zincke imine intermediate in a suitable solvent, such as ethanol.

-

Add ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) and a base, such as sodium acetate (B1210297) (NaOAc), to the solution. The use of NaOAc improves the yield of the ¹⁵N-pyridine.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60 °C) to facilitate the ring-closure reaction, incorporating the ¹⁵N isotope into the pyridine ring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, purify the resulting 2-Bromo-[¹⁵N]pyridine using standard laboratory techniques, such as column chromatography or distillation, to obtain the final product with high isotopic incorporation.

Application in Metabolic Pathway Tracing

¹⁵N-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. 2-Bromopyridine-¹⁵N can be used as a tracer to study the biotransformation of brominated pyridine-containing xenobiotics. The workflow for such a study is outlined below.

Caption: Workflow for tracing the metabolic fate of 2-Bromopyridine-¹⁵N.

References

- 1. scbt.com [scbt.com]

- 2. physics.nist.gov [physics.nist.gov]

- 3. Bromine-79 - isotopic data and properties [chemlin.org]

- 4. buyisotope.com [buyisotope.com]

- 5. Bromine-79 isotope | Br | CID 25087166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromine-81 | Br | CID 25087167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. buyisotope.com [buyisotope.com]

- 8. buyisotope.com [buyisotope.com]

- 9. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 10. CHEBI:36934 [ebi.ac.uk]

A Technical Guide to the Synthesis of ¹⁵N-Labeled Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled pyridine (B92270) derivatives, invaluable tools in pharmaceutical and agrochemical development. The incorporation of stable isotopes is crucial for a variety of studies, including absorption, distribution, metabolism, and excretion (ADMET), as well as for use as internal standards in quantitative mass spectrometry. This document details the leading methodologies, presents quantitative data, and provides experimental protocols for the synthesis of these critical compounds.

Introduction

The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce a ¹⁵N label into the pyridine ring offers a powerful handle for researchers to trace the fate of these molecules in biological systems and to enhance analytical sensitivity. Historically, the synthesis of ¹⁵N-labeled pyridines has been challenging, often requiring multi-step de novo syntheses. However, recent advancements have led to more direct and efficient methods for nitrogen isotope exchange, making these valuable compounds more accessible.

Core Synthetic Methodologies

Two primary strategies dominate the synthesis of ¹⁵N-labeled pyridine derivatives: de novo synthesis and nitrogen isotope exchange. While de novo methods build the labeled ring from acyclic precursors, isotope exchange reactions replace the existing ¹⁴N atom in a pre-formed pyridine ring with a ¹⁵N atom.

Nitrogen Isotope Exchange via Zincke Imine Intermediates

A recent and highly effective method for ¹⁵N-labeling involves a ring-opening and ring-closing sequence via Zincke imine intermediates.[1][2][3][4][5] This approach offers a broad substrate scope, including the late-stage functionalization of complex drug molecules, and consistently provides high levels of isotopic incorporation (>95% in most cases).[1][2][3][4][5] The general strategy involves the activation of the pyridine nitrogen, followed by nucleophilic attack and ring opening to form a Zincke imine. This intermediate then undergoes a ring-closing reaction with a ¹⁵N-labeled ammonium (B1175870) salt, typically ¹⁵NH₄Cl, to yield the desired ¹⁵N-labeled pyridine.[1][2]

This method is advantageous due to its use of readily available and relatively inexpensive ¹⁵N sources like ¹⁵NH₄Cl.[1][6] Furthermore, the reactivity of the Zincke imine intermediate can be harnessed to introduce other isotopes, such as deuterium (B1214612) at the C3 and C5 positions, to generate higher mass isotopologs required for certain mass spectrometry-based studies.[1][2][3][4][5]

De Novo Synthesis from Acyclic Precursors

An older, yet still relevant, method involves the construction of the pyridine ring from acyclic precursors. One such method is the reaction of 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵N-labeled ammonium chloride in the presence of an oxidizing agent like methylene (B1212753) blue.[6] This approach can provide good yields but may be limited by the availability of the substituted dihydropyran starting materials, making it less suitable for the late-stage labeling of complex molecules.[6]

Quantitative Data Summary

The following tables summarize the yields and isotopic enrichment for the synthesis of various ¹⁵N-labeled pyridine derivatives via the Zincke imine pathway.

Table 1: ¹⁵N-Labeling of Building-Block Pyridines [1]

| Entry | Substrate | Product | Yield (%) | ¹⁵N Incorporation (%) |

| 1 | 2-Phenylpyridine | ¹⁵N-2-Phenylpyridine | 75 | >99 |

| 2 | 3-Bromopyridine | ¹⁵N-3-Bromopyridine | 68 | 98 |

| 3 | 4-tert-Butylpyridine | ¹⁵N-4-tert-Butylpyridine | 81 | >99 |

| 4 | 2,5-Dibromopyridine | ¹⁵N-2,5-Dibromopyridine | 70 | 97 |

| 5 | 3-Fluoropyridine | ¹⁵N-3-Fluoropyridine | 55 | >99 |

Yields are isolated yields over two steps (ring-opening and ring-closing). Isotopic incorporation determined by mass spectrometry.

Table 2: Late-Stage ¹⁵N-Labeling of Complex Molecules [2]

| Entry | Parent Molecule | ¹⁵N-Labeled Product | Yield (%) | ¹⁵N Incorporation (%) |

| 1 | Nicotine Derivative | ¹⁵N-Nicotine Derivative | 65 | 98 |

| 2 | Bepotastine Derivative | ¹⁵N-Bepotastine Derivative | 58 | >95 |

| 3 | 2-Arylpyridine Drug Fragment | ¹⁵N-2-Arylpyridine Drug Fragment | 72 | >95 |

Yields are isolated yields. Isotopic incorporation determined by mass spectrometry.

Experimental Protocols

General Procedure for ¹⁵N-Labeling via Zincke Imine Intermediate

Step 1: Formation of the NTf-Zincke Imine [1][7]

To a solution of the pyridine derivative (1.0 equiv) in a suitable solvent (e.g., ethyl acetate) at -78 °C is added trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.0-1.2 equiv) and a non-nucleophilic base such as 2,4,6-collidine (1.0 equiv). The reaction is stirred for 30 minutes, after which dibenzylamine (B1670424) (1.2 equiv) is added. The reaction mixture is then warmed to 60 °C and stirred for 1 hour. The resulting Zincke imine can often be isolated by precipitation with a non-polar solvent like hexanes and used in the next step without further purification.

Step 2: Ring-Closure with ¹⁵NH₄Cl [1][7]

The crude Zincke imine intermediate is dissolved in ethanol. To this solution is added ¹⁵NH₄Cl (2.0-4.0 equiv) and sodium acetate (B1210297) (NaOAc, 2.0-4.0 equiv). The mixture is heated to 60 °C and stirred for 1-48 hours, depending on the substrate. After cooling to room temperature, the reaction mixture is worked up using standard extraction procedures. The desired ¹⁵N-labeled pyridine is then purified by column chromatography.

Procedure for De Novo Synthesis of ¹⁵N-Pyridine

To a solution of 2-ethoxy-3,4-dihydro-2H-pyran (1.0 equiv) in a suitable solvent is added ¹⁵NH₄Cl (1.0 equiv) and a catalytic amount of methylene blue.[6] The reaction mixture is heated under an air atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is worked up, and the ¹⁵N-pyridine is purified by distillation or chromatography. An overall yield of approximately 33% with over 81% ¹⁵N enrichment can be achieved.[6]

Applications in Research and Drug Development

The primary application of ¹⁵N-labeled pyridine derivatives is in tracer studies for drug metabolism and pharmacokinetics. The distinct mass of the ¹⁵N isotope allows for the unambiguous detection and quantification of the parent compound and its metabolites by mass spectrometry.

Furthermore, these labeled compounds are finding increasing use in advanced NMR techniques such as Signal Amplification By Reversible Exchange (SABRE).[6] SABRE can hyperpolarize the ¹⁵N nucleus, dramatically increasing NMR signal intensity and enabling novel bioimaging applications.[1][6]

Conclusion

The development of efficient and versatile methods for the synthesis of ¹⁵N-labeled pyridine derivatives, particularly through the Zincke imine pathway, has significantly advanced the accessibility of these crucial research tools. The ability to perform late-stage isotopic labeling on complex molecules opens up new avenues for detailed mechanistic studies and accelerates the drug development pipeline. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to incorporate ¹⁵N-labeling strategies into their workflows.

References

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synthical.com [synthical.com]

- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

commercial suppliers of 2-Bromopyridine-15N

An In-Depth Technical Guide to 2-Bromopyridine-¹⁵N for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are fundamental tools in modern research and development, playing a pivotal role in drug discovery, pharmacokinetic studies, and metabolic profiling.[1][2] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into biologically active molecules allows for their precise detection and quantification in complex biological matrices.[3] 2-Bromopyridine-¹⁵N, a labeled derivative of the versatile pyridine (B92270) scaffold, serves as a crucial building block and internal standard for a wide range of applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the commercial suppliers, synthesis protocols, and key applications of 2-Bromopyridine-¹⁵N for professionals in the scientific community.

Commercial Suppliers of 2-Bromopyridine-¹⁵N

The availability of well-characterized isotopically labeled reagents is critical for reproducible research. While the number of direct commercial suppliers for 2-Bromopyridine-¹⁵N is limited, several companies in the fine chemical and isotopic labeling space can provide this compound. Additionally, numerous suppliers offer the unlabeled analogue, which can often be used as a starting point for custom ¹⁵N-labeling synthesis.

Table 1: Commercial Suppliers of 2-Bromopyridine-¹⁵N and Unlabeled 2-Bromopyridine (B144113)

| Supplier | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology, Inc. | 2-Bromopyridine-¹⁵N | 54267-53-7 | C₅H₄Br¹⁵N | 158.99 | Direct supplier of the ¹⁵N-labeled compound.[5] |

| Apollo Scientific | 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 157.99 | Supplier of the unlabeled compound.[6] |

| BLD Pharmatech | 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 158.00 | Supplier of the unlabeled compound.[7] |

| ChemicalBook | 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 158.00 | Lists multiple suppliers for the unlabeled compound.[8] |

| BuyersGuideChem | 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 158.00 | Lists multiple international suppliers for the unlabeled compound.[9] |

Synthesis of 2-Bromopyridine and ¹⁵N-Labeling Strategies

The synthesis of 2-Bromopyridine and its subsequent ¹⁵N-labeling can be achieved through various chemical routes. Understanding these methodologies is crucial for researchers who may need to synthesize custom-labeled analogues or troubleshoot experimental procedures.

Synthesis of Unlabeled 2-Bromopyridine

A common and well-established method for synthesizing 2-bromopyridine is through the diazotization of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction.[10][11]

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [10][11][12]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 48% hydrobromic acid.

-

Addition of 2-Aminopyridine: Cool the hydrobromic acid to between -5°C and 0°C using an ice-salt bath. Slowly add 2-aminopyridine to the cooled acid while maintaining the temperature.

-

Bromination: While keeping the temperature at 0°C or lower, add liquid bromine dropwise. The reaction mixture may thicken as a yellow-orange perbromide forms.

-

Diazotization: Prepare a solution of sodium nitrite (B80452) in water. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature remains at or below 0°C.

-

Neutralization: After stirring for an additional 30 minutes, slowly add a solution of sodium hydroxide (B78521) to neutralize the reaction mixture. The temperature should be kept below 20-25°C during this step.

-

Extraction and Purification: Extract the nearly colorless reaction mixture with diethyl ether. Dry the combined ether extracts over solid potassium hydroxide and then distill under reduced pressure to obtain 2-bromopyridine.

Synthesis workflow for unlabeled 2-bromopyridine.

¹⁵N-Labeling of Pyridines via Zincke Activation

A significant advancement in the ¹⁵N-labeling of pyridines is the use of a Zincke activation strategy.[1][2][13] This method allows for the direct exchange of the ¹⁴N atom in a pre-formed pyridine ring with a ¹⁵N atom from a labeled source, such as ¹⁵NH₄Cl.

Experimental Protocol: ¹⁵N-Labeling of Pyridines via Zincke Activation (General Procedure) [3][13]

-

Pyridine Activation: To a solution of the pyridine substrate (e.g., 2-bromopyridine) in a suitable solvent (e.g., ethyl acetate) at -78°C, add triflic anhydride (B1165640) (Tf₂O). This forms a highly reactive N-activated pyridinium (B92312) salt.

-

Ring Opening: The activated pyridine undergoes nucleophilic attack and ring-opening to form a Zincke imine intermediate. In some cases, a mixture of the Zincke imine and an iminium salt may form.

-

Ring Closure with ¹⁵N Source: The Zincke imine intermediate is then treated with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, in the presence of a base like sodium acetate. This facilitates the ring-closure step, incorporating the ¹⁵N atom into the pyridine ring.

-

Isolation: The resulting ¹⁵N-labeled pyridine is then isolated and purified using standard chromatographic techniques.

Reaction pathway for ¹⁵N-labeling via Zincke activation.

Applications in Research and Drug Development

2-Bromopyridine-¹⁵N is a valuable tool with diverse applications in the pharmaceutical and life sciences sectors.

Quantitative Mass Spectrometry

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based assays.[3] 2-Bromopyridine-¹⁵N can serve as an ideal internal standard for the analysis of pyridine-containing drug candidates or their metabolites. The mass shift due to the ¹⁵N isotope allows for clear differentiation from the unlabeled analyte, enabling precise and accurate quantification.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation [ideas.repec.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 109-04-6 Cas No. | 2-Bromopyridine | Apollo [store.apolloscientific.co.uk]

- 7. 109-04-6|2-Bromopyridine|BLD Pharm [bldpharm.com]

- 8. 2-Bromopyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. 2-Bromopyridine | 109-04-6 - BuyersGuideChem [buyersguidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to 2-Bromopyridine-¹⁵N: Cost, Synthesis, and Application

For researchers, scientists, and drug development professionals, the incorporation of stable isotopes is a critical tool for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative mass spectrometry. 2-Bromopyridine-¹⁵N, a pyridyl building block containing the heavy isotope of nitrogen, is a valuable reagent in the synthesis of labeled bioactive molecules. This guide provides an in-depth overview of its procurement, technical specifications, and a representative synthetic protocol.

Cost and Procurement

The procurement of highly specialized isotopic compounds such as 2-Bromopyridine-¹⁵N typically involves direct inquiry with specialized chemical suppliers. Unlike common reagents, the price is not always publicly listed and is subject to factors including the quantity required, desired isotopic purity, and current stock levels. Researchers are advised to request quotes from reputable suppliers for the most accurate and up-to-date pricing.

Table 1: Supplier and Cost Information for 2-Bromopyridine-¹⁵N

| Supplier | CAS Number | Typical Availability | Price |

| Santa Cruz Biotechnology | 54267-53-7 | Inquire | Price on Request[1] |

| Cambridge Isotope Laboratories, Inc. | 54267-53-7 | Inquire | Price on Request |

| BLD Pharm | 54267-53-7 | Inquire | Price on Request |

| MedChemExpress | 54267-53-7 | Inquire | Price on Request |

Technical Data

The essential technical specifications for 2-Bromopyridine-¹⁵N are summarized below. The isotopic enrichment is a critical parameter, and researchers should verify the value on the certificate of analysis provided by the supplier for their specific lot.

Table 2: Technical Specifications of 2-Bromopyridine-¹⁵N

| Property | Value | Reference |

| CAS Number | 54267-53-7 | [1] |

| Molecular Formula | C₅H₄Br¹⁵N | [1] |

| Molecular Weight | 158.99 g/mol | [1] |

| Typical Chemical Purity | ≥98% | |

| Typical Isotopic Purity | >95% to >99% | [2] |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocol: Synthesis of ¹⁵N-Labeled Bromopyridines

The following is a representative experimental protocol for the synthesis of ¹⁵N-labeled bromopyridines, adapted from methodologies for similar compounds. This method involves a ring-opening and ring-closing sequence to incorporate the ¹⁵N isotope from a labeled source, such as ¹⁵NH₄Cl.[2]

Materials:

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Collidine

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Sodium acetate (B1210297) (NaOAc)

-

Solvents (e.g., Dichloromethane (B109758), Ethanol)

-

Aqueous copper sulfate (B86663) (CuSO₄) solution

-

Hexanes

Procedure:

-

Activation and Ring Opening:

-

Dissolve 2-bromopyridine in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Add trifluoromethanesulfonic anhydride, dibenzylamine, and collidine to the solution. This reaction forms an NTf-activated pyridine (B92270) intermediate which then undergoes ring-opening with dibenzylamine to form a Zincke imine.

-

After the reaction is complete, wash the mixture with an aqueous solution of CuSO₄ to remove excess dibenzylamine.

-

The Zincke imine intermediate can often be precipitated by adding the organic extract to hexanes, allowing for its isolation and purification.

-

-

Ring Closing with ¹⁵N Incorporation:

-

Dissolve the isolated Zincke imine intermediate in a solvent such as ethanol.

-

Add ¹⁵N-ammonium chloride (¹⁵NH₄Cl) and sodium acetate (NaOAc) to the solution. The ¹⁵NH₄Cl serves as the source of the heavy nitrogen isotope.

-

Heat the reaction mixture (e.g., to 60 °C) to facilitate the ring-closing reaction, which incorporates the ¹⁵N atom into the pyridine ring, yielding 2-Bromopyridine-¹⁵N.[2]

-

The final product can be purified using standard techniques such as column chromatography or distillation.

-

Isotopic Incorporation:

-

This method has been reported to achieve high levels of ¹⁵N-incorporation, often greater than 95%.[2] The precise isotopic purity should be confirmed by mass spectrometry.

Visualized Workflows

To aid in the conceptualization of the processes involved in utilizing 2-Bromopyridine-¹⁵N, the following diagrams illustrate the procurement and a generalized experimental workflow.

Caption: A typical workflow for the procurement of 2-Bromopyridine-¹⁵N.

Caption: A generalized workflow for the use of 2-Bromopyridine-¹⁵N in a synthetic reaction.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 2-Bromopyridine-¹⁵N, a critical isotopically labeled building block in pharmaceutical research and development. Ensuring the chemical and isotopic integrity of this compound is paramount for its effective use in synthesizing ¹⁵N-labeled drug candidates and for metabolic studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Introduction to 2-Bromopyridine-¹⁵N Stability

2-Bromopyridine-¹⁵N is a synthetic, non-radioactive, stable isotope-labeled compound. The incorporation of the ¹⁵N isotope provides a valuable tool for tracing the metabolism and fate of pyridine-containing molecules in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The inherent stability of the ¹⁵N isotope means it does not undergo radioactive decay, and its stability is primarily governed by the chemical stability of the 2-bromopyridine (B144113) molecule itself.[1]

Under recommended storage conditions, 2-bromopyridine is a stable compound.[2][3] However, like many halogenated heterocyclic compounds, it can be susceptible to degradation under certain environmental conditions. Factors that can influence its stability include temperature, light, humidity, and exposure to incompatible materials.

Recommended Storage and Handling

To ensure the long-term integrity of 2-Bromopyridine-¹⁵N, the following storage and handling procedures are recommended:

Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated area.[4][5][6][7] A controlled room temperature between 15°C and 25°C is ideal for pyridine (B92270) and its derivatives.[8] For long-term storage, refrigeration (2-8°C) is also a suitable option, as indicated by some suppliers.[9]

-

Light: Protect from light. Amber glass vials or opaque containers should be used to prevent photodegradation.

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis. Storage in a desiccator can provide additional protection against moisture.[1]

-

Inert Atmosphere: For optimal long-term stability, especially for high-purity material intended for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Handling:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition as 2-bromopyridine is flammable.[2][3]

-

Ground and bond containers when transferring material to prevent static discharge.

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[10][11][12] Based on the chemical structure of 2-bromopyridine, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: Under acidic or basic conditions, the bromine atom may be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 2-hydroxypyridine-¹⁵N.

-

Oxidation: Exposure to oxidizing agents can lead to the formation of 2-Bromopyridine-¹⁵N-N-oxide. The pyridine ring itself is relatively stable to oxidation, but N-oxidation is a known reaction for pyridines.[13]

-

Photodegradation: Exposure to UV or visible light can induce the cleavage of the carbon-bromine bond, potentially leading to debromination and the formation of pyridine-¹⁵N or other photoproducts. Photodegradation of brominated compounds often involves debromination.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. Thermal degradation of brominated compounds can lead to the formation of various brominated and non-brominated aromatic products.[14][15]

Logical Flow for Handling and Storage

Caption: Workflow for Maintaining 2-Bromopyridine-¹⁵N Stability.

Stability Study Protocol

A comprehensive stability study for 2-Bromopyridine-¹⁵N should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[1][4][5]

Experimental Design

A long-term stability study should be performed to establish the re-test period. Accelerated and intermediate studies can be used to predict the stability under long-term conditions. A forced degradation study is also crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[11]

Table 1: Proposed Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Photostability | ICH Q1B conditions | As per guideline |

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal | 80°C | 48 hours |

| Photolytic | ICH Q1B light exposure | As per guideline |

Analytical Methodology

A stability-indicating analytical method must be developed and validated to separate and quantify 2-Bromopyridine-¹⁵N from its potential degradation products and impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. Mass Spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products. ¹⁵N NMR spectroscopy can be used to confirm the integrity of the isotopic label.[16][17]

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a suitable buffer like ammonium (B1175870) formate)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Experimental Workflow for Stability Testing

Caption: Stability Testing Experimental Workflow.

Data Presentation and Evaluation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 3: Template for Long-Term Stability Data

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |

| Appearance | Colorless to pale yellow liquid | |||||

| Assay (%) | 98.0 - 102.0 | |||||

| Isotopic Purity (% ¹⁵N) | ≥ 98 | |||||

| Total Impurities (%) | NMT 1.0 | |||||

| Specific Degradation Product 1 (%) | NMT 0.2 | |||||

| Specific Degradation Product 2 (%) | NMT 0.2 | |||||

| Water Content (%) | NMT 0.5 |

(NMT = Not More Than)

The evaluation of the stability data should include an assessment of the change in assay value, the formation of degradation products, and any changes in physical appearance. This data will be used to establish a re-test period for 2-Bromopyridine-¹⁵N, which is the period during which the material is expected to remain within its specifications when stored under the defined conditions.

Conclusion

The stability of 2-Bromopyridine-¹⁵N is crucial for its successful application in research and drug development. By adhering to the recommended storage and handling procedures, and by conducting thorough stability studies as outlined in this guide, researchers can ensure the integrity and quality of this important isotopically labeled compound. A systematic approach to stability testing, in line with ICH guidelines, will provide the necessary data to establish a reliable re-test period and appropriate storage conditions, thereby supporting the generation of high-quality and reproducible scientific data.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]

- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 9. Cas 109-04-6,2-Bromopyridine | lookchem [lookchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. ijrpp.com [ijrpp.com]

- 12. biomedres.us [biomedres.us]

- 13. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 14. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 15. cetjournal.it [cetjournal.it]

- 16. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 17. NMR monitoring of accumulation and folding of 15N-labeled protein overexpressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety Data Sheet for 2-Bromopyridine

This guide provides a comprehensive overview of the safety data for 2-Bromopyridine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

2-Bromopyridine is a flammable and toxic liquid that requires careful handling. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Appearance | Clear, slightly brown or colorless oily liquid | [1][2][3] |

| Molecular Formula | C5H4BrN | [4][5] |

| Molecular Weight | 158.00 g/mol | [2][6] |

| Boiling Point | 192 - 194 °C | [6][7] |

| Melting Point | 193°C | [5][7] |

| Flash Point | 54 °C / 129.2 °F | [1][8] |

| Autoignition Temperature | 400 °C / 752 °F | [8][9] |

| Density | 1.657 g/mL at 25 °C | [6][7] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [5] |

| Solubility in Water | Slightly soluble/miscible | [3][10] |

| Refractive Index | n20/D 1.572 | [6] |

Toxicological Information

2-Bromopyridine is classified as toxic if swallowed and fatal in contact with skin.[11] It also causes skin and serious eye irritation.[11]

| Toxicity Metric | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 92 mg/kg | Rat | Oral | [7] |

| LD50 (Lethal Dose, 50%) | 82 mg/kg | Rabbit | Dermal | [7] |

| LDLo (Lowest published lethal dose) | 31300 ug/kg | Mouse | Intraperitoneal | [5] |

| LC50 (Lethal Concentration, 50%) | < 200,000 mg/m3/1hr | Rat | Inhalation | [2] |

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Parameter | Specification | Source |

| Engineering Controls | Work in a well-ventilated area. Use a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Use explosion-proof electrical, ventilating, and lighting equipment. | [4][8] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended. | [4][11] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. | [8][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [4] |

Experimental Protocols

First-Aid Measures

In the event of exposure to 2-Bromopyridine, the following first-aid protocols should be immediately initiated.

Caption: First-aid workflow for 2-Bromopyridine exposure.

Fire-Fighting Measures

In case of a fire involving 2-Bromopyridine, the following measures should be taken.

Caption: Fire-fighting protocol for 2-Bromopyridine.

Accidental Release Measures

For accidental spills of 2-Bromopyridine, the following containment and cleanup protocol should be followed.

Caption: Spill response workflow for 2-Bromopyridine.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Bromopyridine | CAS#:109-04-6 | Chemsrc [chemsrc.com]

- 6. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. MSDS for 2-Bromopyridine, 99% | PDF | Dangerous Goods | Personal Protective Equipment [scribd.com]

- 10. 2-Bromopyridine(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

A Technical Guide to the Natural Abundance of Nitrogen-15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of the nitrogen-15 (B135050) (¹⁵N) isotope, its measurement, and its application in research and drug development. The document details the natural variation of ¹⁵N abundance, outlines the experimental protocols for its determination, and illustrates its utility in tracing metabolic pathways.

Natural Abundance of Nitrogen-15

Nitrogen, an essential element for life, is composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more common, while ¹⁵N is a rare stable isotope.[1] The natural abundance of these isotopes can vary slightly in different materials due to isotopic fractionation during biogeochemical processes.[2][3] This natural variation provides a powerful tool for tracing nitrogen sources and transformations in various systems.[4]

Quantitative Data on Nitrogen-15 Abundance

The abundance of ¹⁵N is typically expressed in terms of atom percent or as a delta (δ¹⁵N) value in parts per thousand (‰), relative to a standard.[5] The international standard for δ¹⁵N is atmospheric nitrogen (N₂).[5][6]

| Parameter | Value | Reference |

| Natural Abundance of ¹⁴N | ~99.6% | [7][8] |

| Natural Abundance of ¹⁵N | ~0.365% - 0.4% | [7][8][9] |

| ¹⁵N/¹⁴N Ratio of Atmospheric N₂ (Standard) | 0.003676 | [5] |

The δ¹⁵N values in various natural materials can differ significantly from the atmospheric standard, reflecting the nitrogen sources and the processes they have undergone.

| Material | Typical δ¹⁵N Range (‰) | Factors Influencing Variation |

| Plant Tissues | -15 to +20 | Nitrogen source (e.g., atmospheric N₂ fixation vs. soil uptake), discrimination during uptake.[2][7] |

| Soils | -10 to +10 (can be wider) | N mineralization, nitrification, denitrification, organic matter content.[2][3] |

| Fertilizers (Synthetic) | -1.4 to +2.6 | Production process from atmospheric N₂.[2] |

| Manure and Compost | +3.5 to +16.2 | Ammonia volatilization and denitrification during decomposition.[2][10] |

| Groundwater | -2 to +8 (from fertilizer), >+10 (from animal waste) | Source of nitrate (B79036) contamination, denitrification.[11] |

| Human Plasma Free Amino Acids | -12 (Phenylalanine) to +15 (Alanine) | Metabolic pathways and dietary intake.[12] |

Experimental Protocols for Nitrogen-15 Analysis

The determination of ¹⁵N abundance is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS), often coupled with an Elemental Analyzer (EA-IRMS) for bulk sample analysis or a Gas Chromatograph (GC-IRMS) for compound-specific analysis.[5][13]

Sample Preparation for Biological Tissues

Accurate and reproducible sample preparation is critical to avoid isotopic fractionation.[2][10]

Protocol for Plant and Animal Tissues:

-

Drying: Samples must be thoroughly dried to a constant weight. This can be achieved by freeze-drying or oven-drying at 60-80°C for 24-48 hours.[5][11]

-

Homogenization: The dried sample is ground into a fine, homogeneous powder using a mortar and pestle or a ball mill. This ensures that the small subsample analyzed is representative of the entire sample.[5][11]

-

Lipid Removal (if necessary): For tissues with high lipid content, lipids may be removed using accelerated solvent extraction as they are depleted in ¹⁵N relative to proteins and can affect the bulk isotopic signature.[3]

-

Encapsulation: A precise amount of the powdered sample (typically 1-5 mg for ¹⁵N analysis) is weighed into a small tin or silver capsule.[10][14]

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This is the most common method for determining the bulk δ¹⁵N of a solid sample.

Methodology:

-

Combustion: The encapsulated sample is dropped into a high-temperature (around 1000°C) combustion furnace within the elemental analyzer. The sample is combusted in the presence of oxygen, converting all nitrogen in the sample to N₂ gas.[13][15]

-

Reduction and Water Removal: The combustion products then pass through a reduction furnace containing copper to reduce nitrogen oxides (NOx) to N₂ and remove excess oxygen. Water is removed by a chemical trap.[13]

-

Gas Chromatography: The resulting gases (N₂ and CO₂) are separated by a gas chromatography column.[13]

-

Mass Spectrometry: The purified N₂ gas is introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the two main isotopologues of nitrogen gas, ²⁸N₂ (¹⁴N¹⁴N) and ²⁹N₂ (¹⁴N¹⁵N), to determine the ¹⁵N/¹⁴N ratio of the sample.[13][15]

-

Data Analysis: The measured isotope ratio of the sample is compared to that of a calibrated reference standard to calculate the δ¹⁵N value.[13]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This technique is used for compound-specific isotope analysis, such as determining the δ¹⁵N of individual amino acids.

Methodology:

-

Derivatization: Complex molecules like amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. Common derivatization methods include esterification followed by trifluoroacetylation.[6]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, which separates the individual compounds based on their chemical properties.[16]

-

Combustion: As each compound elutes from the GC column, it is passed through a combustion furnace, converting it to N₂ and other gases.[16]

-

Mass Spectrometry: The N₂ gas is then analyzed by the IRMS to determine its isotopic ratio.[16]

Applications in Research and Drug Development

The ability to trace the fate of nitrogen using ¹⁵N makes it an invaluable tool in biological and pharmaceutical research.

Metabolic Flux Analysis

Stable isotope labeling, including with ¹⁵N, is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions (fluxes).[1][7][9] In these experiments, cells or organisms are supplied with a substrate enriched in ¹⁵N, and the incorporation of the isotope into downstream metabolites is monitored.[17] This approach is crucial for understanding how metabolic networks are altered in disease states and in response to drug treatment.[18][19]

Drug Metabolism and Pharmacokinetics

¹⁵N labeling is used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[18] By incorporating ¹⁵N into a drug molecule, researchers can track its metabolic fate and identify its metabolites using mass spectrometry.[20][21] This provides critical information for assessing the safety and efficacy of new therapeutic agents.[18]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and metabolic pathways.

Caption: Experimental workflow for bulk ¹⁵N analysis using EA-IRMS.

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 2. inis.iaea.org [inis.iaea.org]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 11. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]

- 12. jamstec.go.jp [jamstec.go.jp]

- 13. Instrument method [isotope.ucsc.edu]

- 14. Carbon and Nitrogen Analysis of Solids by EA-IRMS - SIRFER [sirfer.utah.edu]

- 15. hilo.hawaii.edu [hilo.hawaii.edu]

- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 17. Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 19. benchchem.com [benchchem.com]

- 20. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. metsol.com [metsol.com]

basic principles of 15N NMR spectroscopy

An In-Depth Technical Guide to the Core Principles of 15N NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in modern chemistry, biology, and medicine, providing unparalleled insights into molecular structure, dynamics, and interactions at an atomic level.[1][2] Among the various NMR-active nuclei, the stable nitrogen isotope, ¹⁵N, holds a unique and pivotal role, particularly in the study of biomolecules and nitrogen-containing compounds.[3][4] This guide delves into the fundamental principles of ¹⁵N NMR spectroscopy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

While nitrogen is a key constituent of life, the most abundant isotope, ¹⁴N (99.63% natural abundance), is often challenging for high-resolution NMR.[5][6] Its nuclear spin of I=1 results in a quadrupole moment, which leads to rapid relaxation and consequently very broad NMR signals, often rendering them unobservable.[7] In contrast, the ¹⁵N isotope possesses a nuclear spin of I=1/2.[3][5] This property eliminates quadrupolar broadening, resulting in sharp, well-resolved peaks ideal for detailed molecular structure analysis.[3] The primary challenges of ¹⁵N NMR are its low natural abundance (0.37%) and low gyromagnetic ratio, which lead to inherently low sensitivity.[5][6] However, techniques such as isotopic labeling and advanced pulse sequences have largely overcome these limitations, establishing ¹⁵N NMR as a powerful technique.[3][8]

Core Principles of ¹⁵N NMR Spectroscopy

The ¹⁵N Nucleus: Fundamental Properties

The utility of ¹⁵N in NMR spectroscopy stems directly from its intrinsic nuclear properties. As a spin-1/2 nucleus, it behaves predictably in an external magnetic field, aligning either with (low energy state) or against (high energy state) the field. The transition between these states upon absorption of radiofrequency energy is the phenomenon that NMR spectroscopy detects.[3][9]